N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine is a chemical compound with the molecular formula C14H15FN4O2S and a molecular weight of 322.36 g/mol
Preparation Methods
The synthesis of N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multiple steps, including the formation of the azetidine ring and the subsequent attachment of the pyrimidin-4-amine moiety. Specific synthetic routes and reaction conditions may vary, but common methods include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific biological pathways.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine can be compared with other similar compounds, such as:
- N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine
- HNPC-A188 These compounds share structural similarities but may differ in their specific applications, reactivity, and biological activity. The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which confer distinct properties and potential uses.
Properties
IUPAC Name |
N-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2S/c1-10-6-12(2-3-13(10)15)22(20,21)19-7-11(8-19)18-14-4-5-16-9-17-14/h2-6,9,11H,7-8H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBDYDLJPWXTBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)NC3=NC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.